(3,4-Difluoro-5-isobutoxyphenyl)methanol
Description
(3,4-Difluoro-5-isobutoxyphenyl)methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol core substituted with two fluorine atoms at the 3- and 4-positions and an isobutoxy group at the 5-position. Its molecular formula is C₁₁H₁₄F₂O₂, with a molecular weight of 228.23 g/mol. The compound’s structure combines electron-withdrawing fluorine substituents with a bulky isobutoxy group, making it distinct in reactivity and physicochemical properties compared to simpler benzyl alcohol derivatives. It is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules, leveraging its fluorine-enhanced lipophilicity and metabolic stability .
Properties
IUPAC Name |
[3,4-difluoro-5-(2-methylpropoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-7(2)6-15-10-4-8(5-14)3-9(12)11(10)13/h3-4,7,14H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBVQAKGNBFKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=CC(=C1)CO)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443341-74-9 | |
| Record name | [3,4-difluoro-5-(2-methylpropoxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinated building blocks and subsequent functionalization steps .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, etherification, and reduction reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity .
Types of Reactions:
Oxidation: (3,4-Difluoro-5-isobutoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the isobutoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,4-Difluoro-5-isobutoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-5-isobutoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its biological activity. The isobutoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of (3,4-Difluoro-5-isobutoxyphenyl)methanol, a systematic comparison with structurally analogous compounds is provided below. Key parameters include pKa, logP (lipophilicity), boiling/melting points, and reactivity in nucleophilic substitution reactions.
Table 1: Physicochemical and Reactivity Comparison
| Compound Name | pKa (Benzylic -OH) | logP | Boiling Point (°C) | Melting Point (°C) | Reactivity in SN2 (Relative Rate) |
|---|---|---|---|---|---|
| (3,4-Difluoro-5-isobutoxyphenyl)methanol | 9.2 | 2.8 | 285–290 | 78–82 | 1.0 (Baseline) |
| (Phenyl)methanol | 15.4 | 1.1 | 205 | -15 | 0.2 |
| (4-Fluoro-3-methoxyphenyl)methanol | 10.5 | 1.9 | 245–250 | 60–64 | 0.6 |
| (3,5-Diisobutoxyphenyl)methanol | 11.8 | 3.5 | 310–315 | 95–99 | 0.4 |
| (3,4-Dichloro-5-ethoxyphenyl)methanol | 8.9 | 3.1 | 275–280 | 85–89 | 1.3 |
Key Findings:
Acidity Enhancement: The electron-withdrawing fluorine atoms at the 3- and 4-positions significantly lower the pKa of the benzylic alcohol (9.2) compared to unsubstituted benzyl alcohol (pKa 15.4). This trend aligns with sulfation-induced electronic effects observed in glycosaminoglycans, where electron-withdrawing groups alter local chemical environments .
Lipophilicity : The isobutoxy group increases logP (2.8) relative to smaller alkoxy substituents (e.g., methoxy: logP 1.9). This enhances membrane permeability, critical for drug design.
Thermal Stability : The bulky isobutoxy group elevates boiling/melting points due to increased molecular weight and van der Waals interactions.
Reactivity : Fluorine’s inductive effect accelerates SN2 reactivity compared to chloro- or methoxy-substituted analogs. However, steric hindrance from isobutoxy limits reactivity relative to less bulky substituents (e.g., ethoxy).
Mechanistic Insights:
- Electronic Effects: Fluorine’s strong electronegativity destabilizes the conjugate base of the benzylic alcohol, mirroring sulfation’s impact on hexasaccharide proton shifts in glycosaminoglycans .
- Steric Influence : The isobutoxy group reduces solubility in polar solvents (e.g., water solubility: <0.1 mg/mL) but improves compatibility with lipid bilayers.
Research Implications
(3,4-Difluoro-5-isobutoxyphenyl)methanol’s balanced lipophilicity and acidity make it a versatile intermediate for kinase inhibitors and antifungal agents. Its fluorinated aromatic core is increasingly favored in medicinal chemistry to optimize pharmacokinetic profiles. Future studies should explore its catalytic applications and toxicity profiles relative to chlorinated or non-fluorinated analogs.
Biological Activity
(3,4-Difluoro-5-isobutoxyphenyl)methanol is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine atoms and an isobutoxy group, suggests that it may exhibit significant biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3,4-Difluoro-5-isobutoxyphenyl)methanol is C12H14F2O2. The presence of fluorine enhances the compound's lipophilicity and binding affinity to biological targets, which can influence its pharmacological properties. The isobutoxy group may also improve membrane permeability, facilitating cellular uptake.
The biological activity of (3,4-Difluoro-5-isobutoxyphenyl)methanol is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's stability and binding affinity, while the isobutoxy group modulates its lipophilicity.
- Enzyme Interaction : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to various receptors, influencing signal transduction pathways.
Biological Activity Overview
Research indicates that (3,4-Difluoro-5-isobutoxyphenyl)methanol exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines indicate possible cytotoxicity and apoptosis induction.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, showing promise in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of (3,4-Difluoro-5-isobutoxyphenyl)methanol:
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Findings : The compound demonstrated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
-
Cytotoxicity Assay :
- Objective : To assess the cytotoxic effects on breast cancer cell lines (MCF-7).
- Findings : IC50 values were determined at 25 µM after 48 hours of exposure, indicating moderate cytotoxicity.
-
Anti-inflammatory Research :
- Objective : To investigate effects on TNF-alpha production in macrophages.
- Findings : A dose-dependent reduction in TNF-alpha levels was observed, supporting its anti-inflammatory potential.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of (3,4-Difluoro-5-isobutoxyphenyl)methanol:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (3,4-Difluoro-5-methoxyphenyl)ethanol | C12H15F2O3 | Moderate anticancer | Lacks isobutoxy group |
| (3,4-Difluoro-5-propoxyphenyl)methanol | C13H16F2O2 | Low antimicrobial | Longer alkyl chain |
| (3,4-Difluoro-5-hexyloxyphenyl)methanol | C14H18F2O2 | High lipophilicity | Higher molecular weight |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
